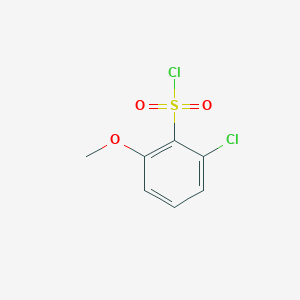

2-Chloro-6-methoxybenzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

2-chloro-6-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUJLCICQHFIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269029 | |

| Record name | 2-Chloro-6-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491850-54-5 | |

| Record name | 2-Chloro-6-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491850-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chlorosulfonation of 2-Chloro-6-methoxybenezene

The most common and industrially relevant method to prepare 2-chloro-6-methoxybenzene-1-sulfonyl chloride involves the chlorosulfonation of 2-chloro-6-methoxybenzene using chlorosulfonic acid (ClSO3H). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group selectively at the 1-position of the aromatic ring.

- Reaction conditions: Controlled temperature (typically below 50 °C) to avoid polysulfonation or degradation.

- Mechanism: The aromatic ring undergoes electrophilic attack by the chlorosulfonic acid, forming an intermediate sulfonic acid, which is then converted in situ to the sulfonyl chloride.

- Industrial scale: Optimized for high yield and purity, often in continuous flow reactors with precise temperature and reagent feed control.

Conversion of 2-Chloro-6-methoxybenzenesulfonic acid to Sulfonyl Chloride

An alternative route involves first synthesizing 2-chloro-6-methoxybenzenesulfonic acid, which is then treated with thionyl chloride (SOCl2) to convert the sulfonic acid group (-SO3H) into the sulfonyl chloride (-SO2Cl).

- Reaction conditions: Typically refluxing SOCl2 under anhydrous conditions.

- Advantages: Allows better control over the sulfonyl chloride formation and purification.

- Industrial relevance: Used when direct chlorosulfonation is less selective or when sulfonic acid intermediates are more readily available.

Detailed Reaction Conditions and Parameters

Purification and Characterization

- Purification: Typically involves extraction with organic solvents (e.g., dichloromethane), washing with aqueous solutions (NaHCO3, brine), drying over anhydrous MgSO4, and crystallization or vacuum drying at low temperatures (-10 °C to -78 °C) to maintain compound stability.

- Characterization: Confirmed by NMR spectroscopy, IR spectroscopy (characteristic sulfonyl chloride stretches), and mass spectrometry.

Analytical Notes from Research Findings

- The chlorosulfonation reaction is highly regioselective due to the directing effects of the methoxy and chloro substituents.

- Reaction temperature and reagent stoichiometry critically influence the yield and purity.

- Photocatalytic methods reduce harsh chemical usage and allow synthesis under ambient conditions, potentially improving safety and environmental impact.

- Industrial processes optimize parameters such as reaction time, temperature, and reagent feed rates to maximize throughput and minimize by-products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagent(s) | Advantages | Limitations |

|---|---|---|---|---|

| Chlorosulfonation | 2-Chloro-6-methoxybenzene | Chlorosulfonic acid | High selectivity, scalable | Requires temperature control |

| Sulfonic acid conversion | 2-Chloro-6-methoxybenzenesulfonic acid | Thionyl chloride (SOCl2) | High purity, well-established | Requires intermediate preparation |

| Photocatalytic radical method | Aryldiazonium salt derivative | Visible light, catalyst | Mild conditions, eco-friendly | Emerging method, less common |

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound is characterized by its high reactivity due to the sulfonyl chloride group, which acts as an excellent leaving group in nucleophilic substitution reactions. It typically undergoes electrophilic aromatic substitution, allowing it to modify other molecules effectively. The sulfonylation reactions it participates in can significantly alter the activity and function of biomolecules, making it valuable in biochemical research.

Organic Synthesis

2-Chloro-6-methoxybenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Pharmaceuticals : It is involved in the production of sulfonamide-based drugs known for their antibacterial properties.

- Agrochemicals : The compound is utilized to synthesize herbicides and pesticides that are crucial for agricultural productivity.

Biochemical Research

In biological contexts, this compound is employed as a reagent for:

- Modification of Proteins : It reacts with amino groups in proteins, leading to the formation of sulfonamide bonds which can modulate protein activity and stability. This property is leveraged in studies investigating protein functions and interactions.

- Cell Signaling Studies : By altering key proteins within cells, it influences signaling pathways and gene expression, making it a subject of interest for understanding cellular processes.

Material Science

The unique structure of this compound allows its use as a precursor for developing new materials:

- Polymers : Its reactivity can be exploited to create functional materials with specific properties such as conductivity or enhanced reactivity.

Case Study 1: Synthesis of Sulfonamide Derivatives

Research has demonstrated that this compound can effectively react with various amines to yield sulfonamide derivatives. These derivatives exhibit significant biological activity, showcasing potential therapeutic applications.

Case Study 2: Influence on Cellular Metabolism

A study investigated the effects of this compound on cellular metabolism by modifying key enzymes involved in metabolic pathways. The results indicated that sulfonylation could lead to substantial changes in enzyme activity, thereby affecting overall metabolic processes within cells.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate ester derivatives .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

The table below compares key structural and electronic features of 2-chloro-6-methoxybenzene-1-sulfonyl chloride with analogous compounds:

*Calculated based on molecular formula.

Key Findings:

- Electron Effects : Chlorine (electron-withdrawing) at position 2 enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic attacks. Methoxy (electron-donating via resonance) at position 6 counterbalances this effect, improving solubility in polar solvents .

- Steric Considerations : Methyl substituents (e.g., in 2-chloro-6-methylbenzene-1-sulfonyl chloride) reduce steric hindrance compared to bulkier groups but lower polarity . In contrast, dimethyl substitution (as in 2-methoxy-4,6-dimethylbenzene-1-sulfonyl chloride) introduces steric barriers that impede reaction rates .

- Ring System Impact : Naphthalene-based derivatives (e.g., 6-chloronaphthalene-2-sulfonyl chloride) exhibit higher thermal stability and hydrophobicity, making them suitable for applications requiring lipophilic intermediates .

Actividad Biológica

Overview

2-Chloro-6-methoxybenzene-1-sulfonyl chloride (CAS Number: 491850-54-5) is an organic compound characterized by its unique substitution pattern on the benzene ring, which significantly influences its reactivity and biological activity. This compound is a white crystalline solid, soluble in organic solvents, and exhibits high reactivity, making it a valuable reagent in various fields, including medicinal chemistry and biochemical research.

Target of Action

The primary mechanism of action for this compound involves its electrophilic nature, allowing it to react readily with nucleophiles. This reactivity is attributed to the presence of the sulfonyl chloride group, which acts as a good leaving group during reactions.

Mode of Action

The compound predominantly engages in electrophilic aromatic substitution reactions. It can modify biomolecules through sulfonylation , leading to the formation of sulfonamide bonds with amino groups in proteins. This modification can significantly alter the activity and function of target biomolecules, impacting various biochemical pathways.

Interaction with Biomolecules

This compound plays a crucial role in biochemical reactions by interacting with enzymes and proteins. These interactions can lead to:

- Modification of protein activity : By forming sulfonamide bonds, the compound can inhibit or enhance enzyme functions.

- Influence on cell signaling pathways : The compound has been shown to affect cellular metabolism and gene expression by modifying key proteins involved in these processes.

Cellular Effects

The biological activity of this compound extends to various cell types, where it influences:

- Cell signaling pathways : Alterations in protein function can lead to changes in signaling cascades.

- Gene expression : Modifications can upregulate or downregulate specific genes, affecting cell behavior.

- Cellular metabolism : The compound's effects on metabolic processes can lead to significant physiological changes within cells.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antiproliferative Activity : In vitro studies demonstrated that compounds similar to this compound exhibited varying degrees of antiproliferative activity against cancer cell lines. For instance, modifications in substituents on the benzene ring influenced potency, with certain analogs showing IC50 values as low as 3 nM against specific cancer cell lines .

- Biochemical Modifications : Research highlighted that sulfonylation of proteins using this compound could lead to significant alterations in enzyme activities. For example, sulfonamide derivatives formed through reactions with amines showed enhanced binding affinities for specific targets, indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

Table 2: Structural Variations and Biological Potency

| Compound Structure | Substituent | IC50 (nM) | Activity Type |

|---|---|---|---|

| Parent Compound | - | - | Reference |

| 4-Methylphenyl | -CH3 | 9.1 | Antiproliferative |

| 3-Bromophenyl | -Br | 3.0 | Antiproliferative |

| 4-Methoxyphenyl | -OCH3 | 25 | Antiproliferative |

Q & A

What synthetic methodologies are recommended for preparing 2-Chloro-6-methoxybenzene-1-sulfonyl chloride, and how can reaction yields be optimized?

Basic Research Focus

A common synthetic route involves sulfonation of a substituted benzene precursor followed by chlorination. For example, starting with 2-chloro-6-methoxybenzene, sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) generates the intermediate sulfonic acid, which is subsequently treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride .

Optimization Strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track sulfonic acid formation.

- Use anhydrous conditions and inert atmospheres (N₂/Ar) to minimize hydrolysis of the sulfonyl chloride group.

- Adjust stoichiometric ratios (e.g., excess SOCl₂) and reflux times (typically 4–6 hours) to maximize conversion .

How should researchers address discrepancies in spectroscopic data during compound characterization?

Advanced Research Focus

Contradictions in NMR or mass spectrometry data may arise from residual solvents, impurities, or isomerization. For example, unexpected peaks in ¹H NMR could indicate incomplete purification or degradation.

Methodological Solutions :

- Repurify the compound using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (diethyl ether/chloroform).

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out isobaric interferences .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

This compound is corrosive and moisture-sensitive. Key safety measures include:

- Use of fume hoods, nitrile gloves, and splash goggles to prevent skin/eye contact.

- Immediate neutralization of spills with sodium bicarbonate (NaHCO₃) or inert absorbents (vermiculite), followed by disposal as hazardous waste .

Advanced Considerations : - Monitor airborne exposure using gas detectors calibrated for sulfonyl chlorides.

- Implement emergency shower/eye wash stations in proximity to work areas .

How can computational chemistry aid in predicting the reactivity of this compound with nucleophiles?

Advanced Research Focus

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic sulfonyl chloride behavior:

- Calculate electrostatic potential maps to identify reactive sites (e.g., sulfonyl chloride group’s electrophilicity).

- Simulate transition states for reactions with amines or alcohols to predict regioselectivity and activation energies .

- Validate computational results with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

What strategies are effective in stabilizing this compound for long-term storage?

Basic Research Focus

Degradation often occurs via hydrolysis or thermal decomposition. Recommended practices:

- Store under anhydrous conditions (desiccator with P₂O₅) at –20°C.

- Use amber glass vials to prevent photolytic cleavage of the methoxy group.

Advanced Stabilization : - Formulate as a stable precursor (e.g., bis(trimethylsilyl) derivative) for delayed activation .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf-life under stress conditions .

How can researchers resolve contradictions in reported solubility profiles of sulfonyl chloride derivatives?

Advanced Research Focus

Discrepancies may stem from solvent polarity or measurement techniques.

Experimental Design :

- Use nephelometry or dynamic light scattering (DLS) to quantify solubility in solvents like dichloromethane, THF, or acetonitrile.

- Compare results with Hansen solubility parameters to identify optimal solvent systems .

- Replicate literature methods under controlled humidity and temperature to isolate variables .

What role does this compound play in synthesizing bioactive sulfonamides?

Advanced Research Focus

This compound serves as a key intermediate for sulfonamide drugs due to its dual electrophilic sites (sulfonyl chloride and chloro group).

Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.